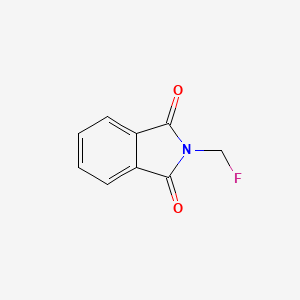
2-(di(1H-Indol-3-yl)methyl)phenol
Overview
Description
“2-(di(1H-Indol-3-yl)methyl)phenol” is a compound that belongs to the di(1H-indol-3-yl)methane (DIM) family . It has been isolated from Pseudovibrio denitrificans UST4-50 and tested for its antifouling activity . The compound has shown moderate to strong inhibitory effects against larval settlement of the barnacle Balanus (= Amphibalanus) amphitrite .
Physical And Chemical Properties Analysis
The compound is a solid at 20°C and should be stored under inert gas at -20°C . It’s sensitive to air and heat . It has a melting point of 210°C . For a detailed analysis of physical and chemical properties, it’s recommended to refer to specialized databases or consult a chemist.Scientific Research Applications
Corrosion Inhibition
2-(di(1H-Indol-3-yl)methyl)phenol, as a Schiff base derived from L-Tryptophan, has been investigated for its effectiveness in corrosion inhibition. Specifically, it showed good inhibition efficiency on the corrosion of stainless steel in hydrochloric acid solutions. This was confirmed by various electrochemical techniques and surface studies, including potentiodynamic polarization, electrochemical impedance spectroscopy, SEM-EDX, FT-IR, UV–visible, and X-ray Diffraction (XRD) analyses (Vikneshvaran & Velmathi, 2017).
Antibacterial Activity
The compound has shown potent antibacterial activity. In a study, various derivatives including 2-(di(1H-indol-3-yl)methyl)phenol exhibited significant minimum inhibitory concentrations (MIC) values against both Gram-positive and Gram-negative bacteria. The effectiveness was further supported by hemolytic assays, which indicated no considerable toxic effect on human erythrocytes (Roy et al., 2014).
Copper Corrosion Protection
Research has demonstrated the utility of this compound in protecting copper from corrosion, especially in sulfuric acid solutions. The compound forms nano-copolymers that effectively inhibit corrosion. Theoretical calculations and electrochemical tests support these findings, highlighting the compound's high corrosion inhibition efficiency (Feng et al., 2020).
Antifouling Properties
2-(di(1H-Indol-3-yl)methyl)phenol is also considered a low-toxicity antifouling compound. It was tested for its activity against larval settlement of marine organisms like barnacles and bryozoans. The compound showed moderate to strong inhibitory effects, indicating its potential as an environmentally friendly antifouling agent (Wang et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[bis(1H-indol-3-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-22-12-6-3-9-17(22)23(18-13-24-20-10-4-1-7-15(18)20)19-14-25-21-11-5-2-8-16(19)21/h1-14,23-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMICSEYOBOALHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=CC=C3O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551442 | |
| Record name | 2-[Di(1H-indol-3-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33948-97-9 | |
| Record name | 2-[Di(1H-indol-3-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



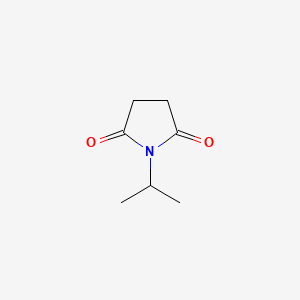
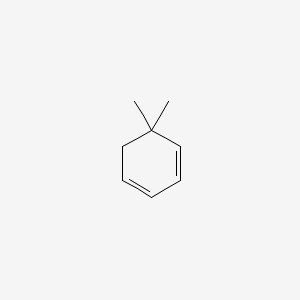
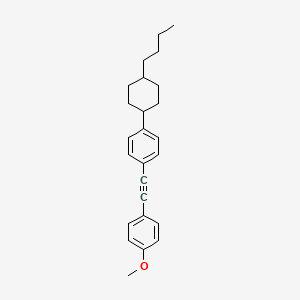
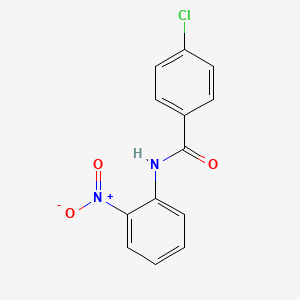

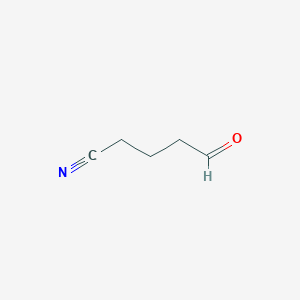
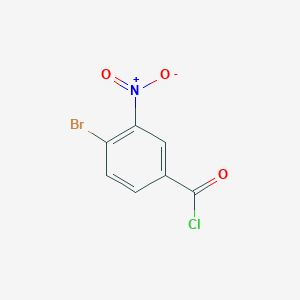
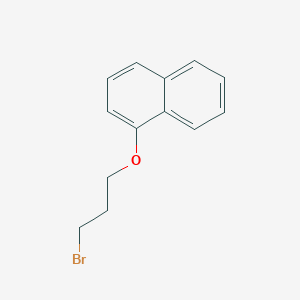
![[2-(Hexyloxy)phenyl]methanol](/img/structure/B3051403.png)



![N-[1-(2-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B3051411.png)
